molecular formula C13H17N B2477066 2-(4-Neopentylphenyl)acetonitrile CAS No. 1894868-72-4

2-(4-Neopentylphenyl)acetonitrile

Cat. No. B2477066
M. Wt: 187.286
InChI Key: YXLVEBASJJUCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Neopentylphenyl)acetonitrile, also known as 2-NPPN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of acetonitrile, which is an organic compound commonly used in organic synthesis. 2-NPPN is a white, crystalline solid with a melting point of 102-104°C and a boiling point of 194-196°C. It is soluble in organic solvents, such as ethanol and ether, and is insoluble in water.

Scientific Research Applications

Chemical Synthesis and Catalysis

The chemical structure of 2-(4-Neopentylphenyl)acetonitrile facilitates its use in various synthesis processes. It's employed in the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, showing significant applications in antitumor activities against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020). It's also found in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using catalysts like ZnO and ZnO–acetyl chloride (Maghsoodlou et al., 2010).

Environmental Analysis

2-(4-Neopentylphenyl)acetonitrile is also significant in environmental analysis. A method for the rapid analysis of 2,4-D in soil samples employs acetonitrile in a modified Soxhlet apparatus, highlighting the solvent's efficiency in extracting herbicides from soil samples for high-performance liquid chromatography (HPLC) analysis (Kashyap et al., 2005).

Polymerization Studies

The compound finds applications in polymerization studies as well. For instance, its role in increasing the polymerization rate of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in the catalyst precursor compounds has been noted (Gamez et al., 2001). Additionally, it's used in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, crucial for understanding catalytic activities and the factors influencing them (Guieu et al., 2004).

Spectroelectrochemical Studies

The compound's role extends to spectroelectrochemical studies as well. The voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes highlight the use of acetonitrile in conventional electrochemical cells and novel spectroelectrochemical cells (Schwarz et al., 2003).

properties

IUPAC Name

2-[4-(2,2-dimethylpropyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13(2,3)10-12-6-4-11(5-7-12)8-9-14/h4-7H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLVEBASJJUCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Neopentylphenyl)acetonitrile

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